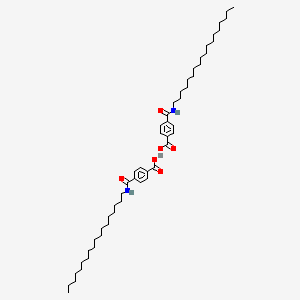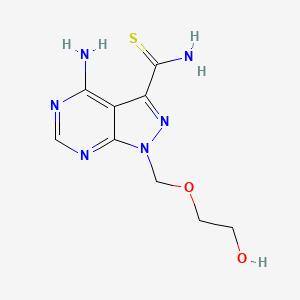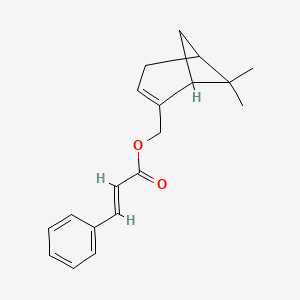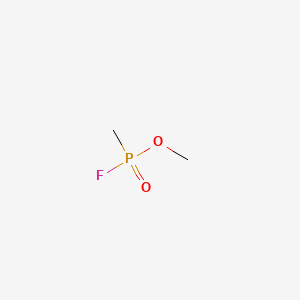
4-Amino-N'-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide is a chemical compound with the molecular formula C₁₄H₁₃N₃O₄S It is known for its unique structure, which includes a benzodioxole ring and a sulfonohydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide typically involves a condensation reaction between benzo[d][1,3]dioxole-5-carbaldehyde and 4-aminobenzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The benzodioxole ring and sulfonohydrazide group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
- 4-Chloro-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
- 4-Nitro-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
Uniqueness
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions. This enhances its potential as a ligand and its biological activity compared to its methyl, chloro, and nitro analogs.
Eigenschaften
CAS-Nummer |
5448-75-9 |
|---|---|
Molekularformel |
C14H13N3O4S |
Molekulargewicht |
319.34 g/mol |
IUPAC-Name |
4-amino-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c15-11-2-4-12(5-3-11)22(18,19)17-16-8-10-1-6-13-14(7-10)21-9-20-13/h1-8,17H,9,15H2/b16-8+ |
InChI-Schlüssel |
SLPFHVAXJGXOMS-LZYBPNLTSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)











